molecular formula C23H31NO2 B14189840 (4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole CAS No. 920509-97-3

(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole

Katalognummer: B14189840
CAS-Nummer: 920509-97-3
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: GCXKSOUGRFPVSL-OAQYLSRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl group, an octyloxy-substituted naphthalene ring, and a dihydro-oxazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, naphthalene, is subjected to a Friedel-Crafts alkylation reaction with octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 6-(octyloxy)naphthalene.

    Oxazole Ring Formation: The naphthalene derivative is then reacted with an appropriate ethyl-substituted amine and a carbonyl compound under acidic or basic conditions to form the oxazole ring. This step may involve cyclization and dehydration reactions.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques such as chromatography or crystallization to obtain the (4R)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the naphthalene ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the oxazole ring, converting it to a more saturated heterocycle using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place on the naphthalene ring or the oxazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Saturated heterocycles or alcohols.

    Substitution: Halogenated derivatives, alkylated or arylated products.

Wissenschaftliche Forschungsanwendungen

(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of (4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.

    Chemical Reactivity: The oxazole ring and the naphthalene moiety can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4S)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole: The enantiomer of the compound with similar chemical properties but different biological activity.

    4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-1,3-oxazole: Lacks the dihydro component, leading to different reactivity and stability.

    4-Ethyl-2-[6-(hexyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole: Similar structure with a shorter alkyl chain, affecting its solubility and interaction with biological targets.

Uniqueness

(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole is unique due to its specific stereochemistry, which can influence its biological activity and interaction with chiral environments. The presence of the octyloxy group also imparts distinct physicochemical properties, such as solubility and lipophilicity, compared to similar compounds with different alkyl chains.

Eigenschaften

CAS-Nummer

920509-97-3

Molekularformel

C23H31NO2

Molekulargewicht

353.5 g/mol

IUPAC-Name

(4R)-4-ethyl-2-(6-octoxynaphthalen-2-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C23H31NO2/c1-3-5-6-7-8-9-14-25-22-13-12-18-15-20(11-10-19(18)16-22)23-24-21(4-2)17-26-23/h10-13,15-16,21H,3-9,14,17H2,1-2H3/t21-/m1/s1

InChI-Schlüssel

GCXKSOUGRFPVSL-OAQYLSRUSA-N

Isomerische SMILES

CCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=N[C@@H](CO3)CC

Kanonische SMILES

CCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=NC(CO3)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.